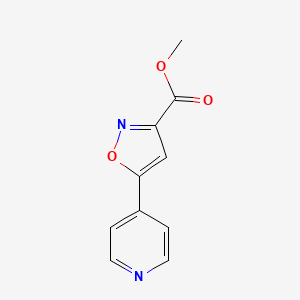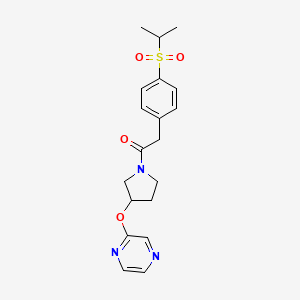![molecular formula C19H11N3O6S B2433394 (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate CAS No. 708239-95-6](/img/structure/B2433394.png)
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been found to induce the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate in lab experiments include its high potency and selectivity towards specific enzymes and cancer cells. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the study of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate. These include investigating its potential use as a fluorescent probe for detecting DNA damage, studying its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity. Additionally, further studies are needed to evaluate its potential use in photodynamic therapy and as a therapeutic agent for various diseases.
In conclusion, this compound is a promising chemical compound with various potential applications in medicine and other fields. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves the reaction of 2-aminobenzoic acid with phthalic anhydride to form 2-(1,3-dioxoisoindolin-2-yl)benzoic acid. This intermediate is then reacted with o-phenylenediamine to form this compound.
Applications De Recherche Scientifique
- Alrestatin, un dérivé de ce composé, agit comme un inhibiteur de la réductase des aldoses. La réductase des aldoses est une enzyme impliquée dans la voie du polyol, qui joue un rôle dans les complications secondaires du diabète. En inhibant la réductase des aldoses, l'alrestatin contribue à atténuer les complications diabétiques .
- Des chercheurs ont exploré les structures cristallines de composés apparentés, tels que le 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acétate de méthyle. Ces études fournissent des informations précieuses sur l'arrangement des atomes et les interactions moléculaires, contribuant à la conception de médicaments et à la compréhension des propriétés chimiques .
- Une autre structure cristalline, le 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acétate de méthyle, a également été étudiée .
- Des complexes de cuivre(II) dérivés de ligands contenant la fraction isoquinolin-3-yle ont été synthétisés et caractérisés. Ces complexes présentent des propriétés intéressantes et des applications potentielles dans la catalyse, la chimie bioinorganique et la science des matériaux .
Inhibition de la Réductase des Aldoses
Cristallographie et Études Structurales
Complexes de Cuivre
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate' involves the condensation of 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid with 1,3-dioxoisoindoline-2-carboxylic acid followed by cyclization to form the final product.", "Starting Materials": [ "2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid", "1,3-dioxoisoindoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid and 1,3-dioxoisoindoline-2-carboxylic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 4: Cyclize the purified product by heating it in a suitable solvent such as ethanol or acetic acid at reflux temperature for several hours.", "Step 5: Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
| 708239-95-6 | |
Formule moléculaire |
C19H11N3O6S |
Poids moléculaire |
409.37 |
Nom IUPAC |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25) |
Clé InChI |
IPLIMSQUCMZBBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




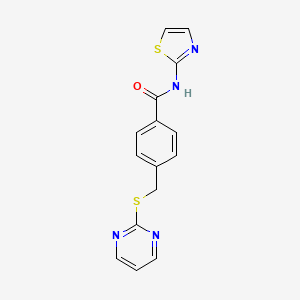

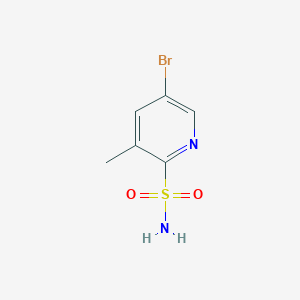

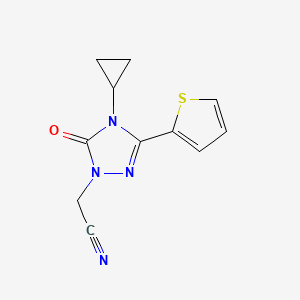
![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)


